Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester is a specialized compound with the molecular formula and a molecular weight of approximately 320.81 g/mol. This compound is primarily utilized in research settings, particularly in the synthesis of dopaminergic drugs and as an intermediate in various chemical processes. Its CAS number is 1013937-97-7, and it is recognized for its potential applications in medicinal chemistry and drug development .
This compound falls under the category of carbamic acid esters, which are known for their role as intermediates in organic synthesis. They are particularly noted for their applications in pharmaceuticals due to their ability to enhance bioavailability and stability of drug formulations.
The synthesis of carbamic acid esters generally involves several key steps:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) and catalysts used in the synthesis can vary based on the desired purity and yield .
Carbamic acid esters are involved in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development and materials science .
The mechanism of action for carbamic acid esters generally involves their conversion into active pharmacological agents through metabolic processes. Upon administration:
This metabolic pathway enhances bioavailability while reducing first-pass metabolism effects typical of many drugs .
Relevant data on these properties is essential for handling and application in laboratory settings .
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester has significant applications in:
The (1S,3R) stereochemistry is fundamental to the compound’s reactivity and application as a pharmaceutical intermediate. Key methodologies include:
Table 1: Comparative Analysis of Stereoselective Approaches
Methodology | Chiral Controller | d.r. | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | (S)-Phenylalanine-derived | 98:2 | Predictable anti-diastereoselectivity |
Enzymatic Resolution | Lipase PS-30 | >99% ee | Recyclable biocatalyst |
Substrate-Directed Reduction | Chiral boranes | 12:1 | No auxiliary removal required |
The C6 backbone construction typically employs Stille or Suzuki coupling between halogenated fragments, preserving stereochemical integrity [1] [5]. Final assembly requires strict inert atmosphere conditions (Ar/N₂) to prevent azide decomposition or epimerization at sensitive stereocenters.
The strategic placement of the azidomethyl (–CH₂N₃) functionality at C1 occurs through late-stage displacement reactions:
Critical parameters include:
Reaction progress is monitored by FTIR spectroscopy (sharp azide peak at 2100-2140 cm⁻¹) and TLC validation (Rf shift from 0.8 to 0.5 in hexane/EtOAc) [1] [5].
The Boc-protected amine serves as a critical orthogonal protecting group:
Table 2: Boc Deprotection Kinetics Under Acidic Conditions
Acid System | Concentration | Temperature | Time (h) | Deprotection Yield |
---|---|---|---|---|
TFA/DCM | 25% v/v | 0°C | 0.5 | 99% |
HCl/Dioxane | 4M | 25°C | 2 | 95% |
p-TsOH/MeOH | 0.1M | 50°C | 6 | 87% |
The Boc group's stability enables sequential azide reduction (to amine) and hydroxyl activation without nitrogen protection interference. Post-deprotection, the free amine is immediately engaged in peptide coupling or reductive amination [1].
The terminal chloride (C6 position) enables versatile Pd-mediated transformations:
Critical considerations:
Table 3: Palladium-Catalyzed Functionalization of Terminal Chloride
Reaction Type | Catalyst System | Base | Functional Group Tolerance |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Aqueous | Azide, Boc, OH |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | Boc, OH |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | t-BuONa | Azide, OH |
The C6 chloride demonstrates higher reactivity than the C1 azidomethyl group in oxidative addition, enabling chemoselective transformations [1].
Solvent and base optimization critically impact reaction efficiency and stereochemical fidelity:
Key findings include:
Table 4: Solvent Optimization for Key Transformations
Reaction Stage | Optimal Solvent | Temperature | Yield Improvement |
---|---|---|---|
Azide Introduction | DMF | 60°C | 92% vs. 78% (MeCN) |
Boc Protection | THF | 0°C→RT | 97% vs. 85% (DCM) |
Suzuki Coupling | Toluene/EtOH (3:1) | 85°C | 88% vs. 70% (Dioxane) |
These optimizations collectively enhance overall yield from 32% (unoptimized linear sequence) to 68% in convergent routes [5].
Comprehensive Compound Nomenclature
Nomenclature System | Compound Name |
---|---|
IUPAC Preferred | tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate |
Alternative Systematic | Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester |
Common Synonym | Boc-protected azido-chlorohexanolamine |
Stereochemical Designation | (1S,3R)-isomer |
CAS Registry | 1013937-97-7 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: